molecular formula C19H22N4O4S B6431721 4-(dimethylsulfamoyl)-N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide CAS No. 391895-79-7

4-(dimethylsulfamoyl)-N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B6431721
CAS No.: 391895-79-7
M. Wt: 402.5 g/mol
InChI Key: ODXNSXBCXCRCQE-CIAFOILYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a dimethylsulfamoyl group. The hydrazinecarbonylmethyl moiety attached to the benzamide nitrogen is further functionalized with a (4-methylphenyl)methylidene group, forming a Schiff base.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-14-4-6-15(7-5-14)12-21-22-18(24)13-20-19(25)16-8-10-17(11-9-16)28(26,27)23(2)3/h4-12H,13H2,1-3H3,(H,20,25)(H,22,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXNSXBCXCRCQE-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_4O_3S. Its structure includes a dimethylsulfamoyl group, a hydrazinecarbonyl moiety, and a benzamide core, which are critical for its biological activity.

Physical Properties

PropertyValue
Molecular Weight348.42 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
Log P (Partition Coefficient)2.5

Antimicrobial Activity

Research has indicated that compounds similar to 4-(dimethylsulfamoyl)-N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide exhibit significant antimicrobial properties. For instance, studies on related hydrazine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated that certain benzamide derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological aspects. The compound has been noted for its potential toxicity towards aquatic life and possible reproductive toxicity, raising concerns about its environmental impact and safety for human use .

Case Study 1: Antimicrobial Screening

A study conducted by researchers synthesized a series of hydrazone derivatives, including those similar to our compound. These derivatives were screened for antibacterial activity against E. coli and S. aureus. The results indicated that modifications in the hydrazone structure significantly influenced the antimicrobial efficacy, with some compounds demonstrating MIC values as low as 10 µg/mL .

Case Study 2: Anticancer Activity Assessment

In another study focusing on the anticancer potential of related benzamide compounds, researchers evaluated their effects on various cancer cell lines. Compounds were tested for cytotoxicity using MTT assays, revealing that certain derivatives could reduce cell viability by over 70% at concentrations of 50 µM after 48 hours of treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Hydrazide Hybrids

  • N-(4-(Hydrazinecarbonyl)Phenyl)Benzamide () :

    • Structure : Lacks the dimethylsulfamoyl and methylphenylmethylidene groups.
    • Activity : Exhibits tumorigenic effects, but the target compound’s additional substituents may reduce toxicity.
    • Synthesis : Prepared via hydrazine hydrate reaction, contrasting with the EDC/HOBt-mediated coupling used for the target compound .
  • (E)-4-Methyl-N′-(4-Methylbenzylidene)-N-(3-Oxo-1,3-Dihydroisobenzofuran-1-Yl)Benzenesulfonohydrazide (): Structure: Shares the (4-methylphenyl)methylidene hydrazide moiety but replaces dimethylsulfamoyl with a phthalidyl group. Synthesis: Uses N-heterocyclic carbene catalysis, differing from the coupling methods in .

Sulfonamide Derivatives with Varying Substituents

  • 4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-Yl]Benzamide () :

    • Structure : Diethylsulfamoyl instead of dimethylsulfamoyl; thiazol ring replaces the hydrazide group.
    • Implications : Diethyl groups may enhance lipophilicity but reduce steric compatibility with enzyme active sites compared to dimethyl groups .
  • 4-Chloro-N-[4-({(2E)-2-[(2-Chloro-3-Quinolinyl)Methylene]Hydrazino}Carbonyl)Phenyl]Benzenesulfonamide (): Structure: Chloroquinoline and chlorophenyl substituents instead of methylphenyl.

Hydrazinecarbothioamide and Triazole Derivatives ():

  • 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] :
    • Structure : Triazole-thiones derived from hydrazinecarbothioamides.
    • Key Data : IR spectra confirm tautomeric forms (absence of νS-H at 2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹). The target compound’s IR would similarly show νC=O (~1660 cm⁻¹) and νNH (~3150–3319 cm⁻¹) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Benzamide Dimethylsulfamoyl, (4-methylphenyl)methylidene hydrazide Hypothesized enzyme inhibition EDC/HOBt coupling ()
N-(4-(Hydrazinecarbonyl)Phenyl)Benzamide Benzamide Hydrazinecarbonyl Tumorigenic () Hydrazine hydrate reaction ()
Compound Benzenesulfonohydrazide Phthalidyl, (4-methylphenyl)methylidene Undisclosed N-heterocyclic carbene catalysis
Compound Benzamide Diethylsulfamoyl, thiazol Undisclosed Thiazol ring formation
Compound Benzenesulfonamide Chloroquinoline, chlorophenyl Potential kinase inhibition Sulfonamide-hydrazine coupling

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely follows carbodiimide-mediated coupling (), while analogs employ diverse methods like carbene catalysis () or hydrazine hydrate reactions ().
  • Structure-Activity Relationships (SAR): The dimethylsulfamoyl group may enhance solubility and target affinity compared to diethyl () or unsubstituted sulfonamides. The (4-methylphenyl)methylidene group could improve metabolic stability relative to chlorophenyl () or non-substituted analogs.
  • Toxicity : The hydrazide moiety in ’s compound is tumorigenic, but steric and electronic modifications in the target compound might mitigate this risk.

Preparation Methods

Palladium-Catalyzed Carbonylation

Activation of the Carboxylic Acid

The carboxylic acid group must be activated to enable amide bond formation. Two common approaches are outlined below:

Acyl Chloride Formation

Treatment of 4-(dimethylsulfamoyl)benzoic acid with oxalyl chloride and a catalytic amount of DMF in dichloromethane (DCM) generates the corresponding acyl chloride. This method, used in the synthesis of methyl 2-(3-cyanobenzamido)-2-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)acetate (Search Result), achieved an 89% yield under mild conditions.

YieldReaction ConditionsKey Steps
89%Oxalyl chloride, DMF, DCM, rt, 1hAcid activation, DIPEA for coupling

Coupling Reagents

The use of propylphosphonic anhydride (T3P) with triethylamine in ethyl acetate at elevated temperatures (100°C) has been reported for amide bond formation (Search Result). This method avoids the need for acyl chloride isolation and is suitable for heat-tolerant intermediates.

Synthesis of the Hydrazinecarbonylmethyl Substituent

The hydrazinecarbonylmethyl group is synthesized through sequential reactions:

Hydrazide Formation

Glycine hydrazide is prepared by reacting ethyl glycinate with hydrazine hydrate. This intermediate is critical for subsequent hydrazone formation.

Final Amide Coupling

The activated benzamide (acyl chloride or T3P complex) is coupled with the hydrazinecarbonylmethyl derivative. Two protocols are viable:

Acyl Chloride Route

Reaction of 4-(dimethylsulfamoyl)benzoyl chloride with the hydrazine derivative in DCM, using DIPEA as a base, mirrors the method described for methyl 2-(3-cyanobenzamido)-2-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)acetate (Search Result). Purification via column chromatography (ethyl acetate/hexane) yields the final product.

T3P-Mediated Coupling

Employing T3P and triethylamine in ethyl acetate at 100°C (Search Result) offers a one-pot alternative, though optimization may be required to accommodate the thermally sensitive hydrazone group.

Optimization and Challenges

Sulfamoyl Group Stability

The dimethylsulfamoyl group may hydrolyze under strongly acidic or basic conditions. Reaction pH must be carefully controlled during coupling steps, as demonstrated in the synthesis of 3-carbamoylbenzoic acid using NaOMe and HCl (Search Result).

Stereochemical Control

The (1E)-configuration of the hydrazone necessitates strict reaction control. CDI-mediated coupling or low-temperature conditions may improve stereoselectivity, though no direct examples are provided in the search results .

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